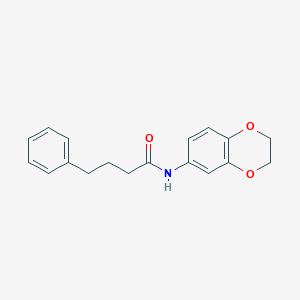![molecular formula C19H14F3NO2 B5834145 2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5834145.png)
2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine, also known as BTP, is a synthetic compound that has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine is not fully understood, but it is believed to act on the cell cycle and induce apoptosis in cancer cells. 2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine has also been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine has been found to have low toxicity and minimal side effects in animal studies. It has also been found to have anti-inflammatory properties, reducing inflammation in animal models of arthritis. 2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine has also been found to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine in lab experiments is its low toxicity and minimal side effects, making it a safe compound to use. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to explore its neuroprotective effects and potential use in treating neurodegenerative diseases. Additionally, further studies could be done to optimize the synthesis method of 2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine and improve its solubility in water.
Métodos De Síntesis
The synthesis of 2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine involves the reaction between 2,5-dichloropyridine and 4-(benzyloxy)phenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with trifluoromethyl iodide to yield the final product. This method has been reported to yield 2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine in good yields and purity.
Aplicaciones Científicas De Investigación
2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine has been found to have potential applications in various scientific research areas. One of the most promising areas is in the field of cancer research. Studies have shown that 2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine has anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. 2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine has also been found to be effective in treating drug-resistant cancer cells.
Propiedades
IUPAC Name |
2-(4-phenylmethoxyphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO2/c20-19(21,22)15-6-11-18(23-12-15)25-17-9-7-16(8-10-17)24-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKWGXUJWOHXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dichloro-4-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5834064.png)
![3-benzyl-6-methyl-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5834068.png)
![N-benzyl-2-cyano-3-[5-(diethylamino)-2-furyl]acrylamide](/img/structure/B5834079.png)
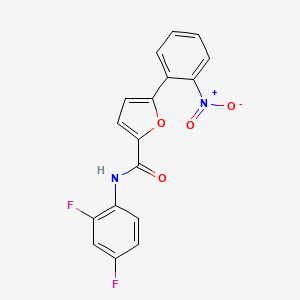
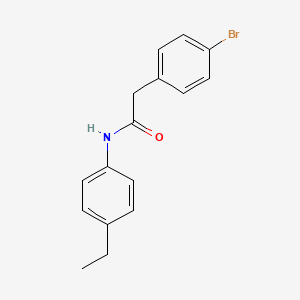
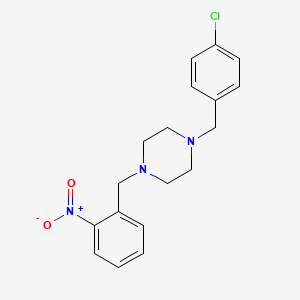

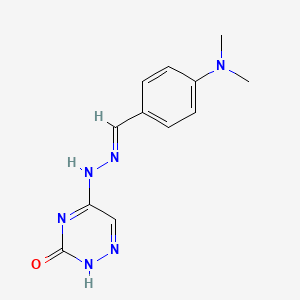
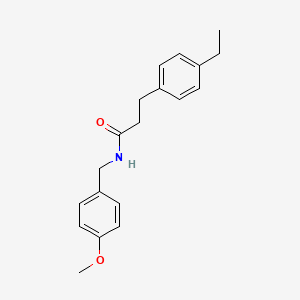
methanone](/img/structure/B5834132.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5834147.png)
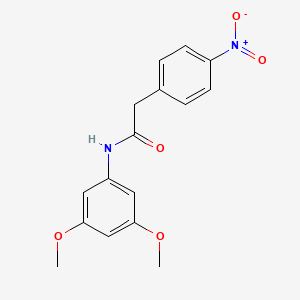
![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5834158.png)
